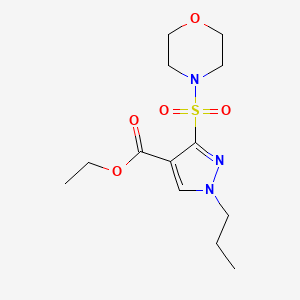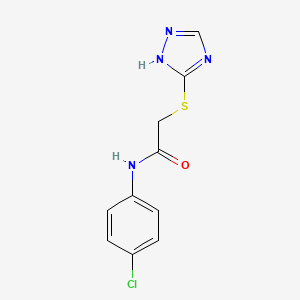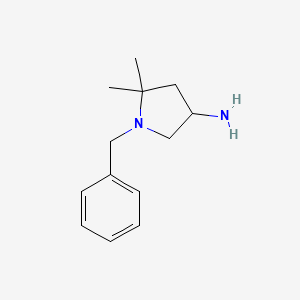
ethyl 3-(morpholin-4-ylsulfonyl)-1-propyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrazole derivative with a morpholine ring attached via a sulfonyl group. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Morpholine is a common heterocyclic amine, which is often used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely show the pyrazole ring connected to a propyl chain, which is then connected to the sulfonyl group and morpholine ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrazole derivatives are known to undergo a variety of chemical reactions, including substitutions and additions . The morpholine ring can also participate in various reactions, particularly as a nucleophile.Aplicaciones Científicas De Investigación
Synthesis and Catalysis
Ethyl 3-(morpholin-4-ylsulfonyl)-1-propyl-1H-pyrazole-4-carboxylate is involved in the synthesis of various heterocyclic compounds, which are of significant interest due to their wide range of applications in medicinal chemistry and agriculture. For instance, the compound has been utilized in the morpholine triflate promoted one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles. This method features moderate to excellent yields, no need for chromatographic purification, and avoids the use of environmentally hazardous solvents, making it advantageous for both academic and industrial applications (Zhou, Li, & Su, 2016).
Biological Activity
The compound has also shown promise in the field of bioorganic and medicinal chemistry. Research involving the synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, which were achieved by reacting ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with morpholinoethanamine, highlighted their potential to inhibit the growth of A549 and H322 lung cancer cells in dosage-dependent manners. This signifies the compound's relevance in developing new therapeutic agents (Zheng, Shao, Zhao, & Miao, 2011).
Environmental Applications
Moreover, ethyl 3-(morpholin-4-ylsulfonyl)-1-propyl-1H-pyrazole-4-carboxylate derivatives have been investigated for environmental applications. For example, carboxylate protic ionic liquids (PILs) containing N-ethylmorpholine derivatives were synthesized for H2S gas absorption, showcasing the potential of such compounds in gas separation technologies to address environmental challenges (Zhao, Li, Feng, Hu, & Wu, 2018).
Corrosion Inhibition
Additionally, pyranpyrazole derivatives, including those synthesized from ethyl 3-(morpholin-4-ylsulfonyl)-1-propyl-1H-pyrazole-4-carboxylate, have been identified as novel corrosion inhibitors for mild steel, which is crucial for industrial applications like the pickling process. These derivatives not only offer protection against corrosion but also provide insights into the design of new inhibitors for metal preservation, demonstrating the versatility of this compound in industrial applications (Dohare, Ansari, Quraishi, & Obot, 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 3-morpholin-4-ylsulfonyl-1-propylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O5S/c1-3-5-15-10-11(13(17)21-4-2)12(14-15)22(18,19)16-6-8-20-9-7-16/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMJNFIMKUZVHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)S(=O)(=O)N2CCOCC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(morpholin-4-ylsulfonyl)-1-propyl-1H-pyrazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(((2,3-dimethyl-4-oxo-7,8-dihydro-4H-thiazolo[3,2-a]thieno[3,2-e]pyrimidin-8-yl)methyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2555458.png)
![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2555459.png)
![6-Chloroimidazo[1,2-b]pyridazin-8-amine](/img/structure/B2555462.png)
![Tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate](/img/structure/B2555463.png)
![(2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2555464.png)
![Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B2555467.png)

![N,N-dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2555473.png)
![Ethyl 5-(furan-2-carbonylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2555474.png)
![2-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B2555475.png)

![1-methyl-6-(2-morpholinoethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2555478.png)
